molecular formula C16H24N4O2 B1386805 1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1170529-90-4

1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Katalognummer: B1386805
CAS-Nummer: 1170529-90-4
Molekulargewicht: 304.39 g/mol
InChI-Schlüssel: UHYPCPOISPQIEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and reward processing. By inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating synaptic plasticity and neuronal excitability through the activation of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG) signaling pathways. Its primary research value lies in the investigation of striatal function and the pathophysiology of neuropsychiatric disorders. Researchers utilize this compound as a critical pharmacological tool to probe the role of PDE10A in preclinical models of schizophrenia, where its inhibition can mitigate positive symptoms (e.g., psychosis) and negative symptoms (e.g., social withdrawal) by normalizing dopaminergic and glutamatergic neurotransmission. Furthermore, its application extends to the study of Huntington's disease, a condition characterized by the degeneration of striatal neurons, and to the exploration of compulsive behaviors and addiction neurocircuitry. The selectivity of this inhibitor makes it an invaluable asset for dissecting the complex signaling mechanisms within the basal ganglia and for validating PDE10A as a therapeutic target for a range of central nervous system disorders.

Eigenschaften

IUPAC Name

1-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12-6-9-19(10-7-12)14-4-5-15(18-17-14)20-8-2-3-13(11-20)16(21)22/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYPCPOISPQIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine core and a pyridazine moiety, which are known for their diverse biological activities. The presence of the 4-methylpiperidine substituent enhances its pharmacological profile by potentially increasing binding affinity to various biological targets.

Anticancer Properties

Research indicates that derivatives of piperidine and pyridazine often exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, such as breast cancer MDA-MB-231 cells, by enhancing caspase-3 activity and causing morphological changes at micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2311.0Apoptosis induction
Compound BHepG210.0Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A high-throughput screening of similar compounds revealed promising activity against tuberculosis with minimal cytotoxicity towards eukaryotic cells .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound% Inhibition at 10 µM
Compound C99%
Compound D98%
This compoundTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The piperidine moiety may enhance binding to neurotransmitter receptors or other cellular targets.
  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function through specific enzyme inhibition.

Study on Anticancer Activity

In a study focusing on the anticancer effects of related piperidine derivatives, it was found that these compounds could significantly inhibit the growth of various cancer cell lines, including breast and liver cancers. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Efficacy

Another research effort evaluated a library of compounds for their ability to inhibit Mycobacterium tuberculosis growth. The findings indicated that certain structural features were crucial for maintaining efficacy while minimizing toxicity to human cells .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary application of this compound is in the development of therapeutics targeting SHP2, which is implicated in various diseases, including cancer and autoimmune disorders. The following sections detail its applications:

Cancer Treatment

Research indicates that 1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can inhibit SHP2 activity. This inhibition is beneficial in cancer treatment as it may enhance the effectiveness of existing therapies.

Case Study:
A study published in a patent application (WO2015107494A1) describes the use of this compound in combination with anti-cancer drugs to improve therapeutic outcomes by modulating SHP2 activity. The findings suggest that patients with cancers driven by aberrant SHP2 signaling may benefit from treatments incorporating this compound .

Autoimmune Disorders

SHP2 is also involved in the signaling pathways of several autoimmune diseases. By inhibiting SHP2, the compound could potentially ameliorate symptoms and disease progression.

Research Insights:
The patent WO2015107493A1 discusses methods for treating autoimmune conditions by administering this compound, highlighting its potential to reduce inflammation and improve patient outcomes .

Future Directions and Research Needs

Further research is required to explore:

  • The specific pathways affected by this compound.
  • Long-term effects and potential side effects in clinical settings.
  • Its efficacy across different types of cancer and autoimmune disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in heterocyclic cores, substituents, or carboxylic acid positioning. Key comparisons are summarized in Table 1.

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS: 930111-02-7)

  • Structure : Pyrazine core (vs. pyridazine) with a methyl group at position 6 and piperidine-3-carboxylic acid at position 2.
  • Properties : Molecular weight 221.25 g/mol (C₁₁H₁₅N₃O₂), purity ≥97%, melting point 185–186.5°C .
  • Key Difference: Pyrazine’s nitrogen positions (1,4 vs.

1-[4-(3-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid

  • Structure : Pyrimidine core with trifluoromethyl and 3-methoxyphenyl substituents; piperidine-3-carboxylic acid at position 2.
  • Properties : Molecular weight 369.35 g/mol (C₁₆H₁₈F₃N₅O₂), purity 95% .
  • Key Difference : Pyrimidine’s 1,3,5-nitrogen arrangement and electron-withdrawing trifluoromethyl group enhance metabolic stability compared to pyridazine analogs.

1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid (CAS: 1119450-52-0)

  • Structure : Pyridazine core with 3-fluorophenyl at position 6 and piperidine-4-carboxylic acid (vs. 3-carboxylic acid in the target compound).
  • Key Difference : Carboxylic acid at piperidine-4 alters steric interactions and solubility.

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic Acid (CAS: 1112278-50-8)

  • Structure : Pyridazine core with 4-bromophenylthio substituent at position 6; otherwise identical to the target compound.
  • Properties : Molecular weight 182.31 g/mol (exact formula unspecified), purity 98% .

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid (CAS: 1448028-09-8)

  • Structure : Pyridazine with 4-benzylpiperidin-1-yl at position 6 and carboxylic acid at position 3 (directly on pyridazine vs. via piperidine).
  • Key Difference : Carboxylic acid placement on pyridazine rather than piperidine disrupts conformational flexibility.

1-(4-Nitrophenyl)piperidine-3-carboxylic Acid (CAS: 926224-41-1)

  • Properties : Molecular weight 250.25 g/mol (C₁₂H₁₄N₂O₄) .

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Feature Reference
Target Compound (1171356-85-6) Pyridazine 6-(4-Methylpiperidin-1-yl), 3-piperidine-3-COOH C₁₅H₂₃N₅O₂ 305.38 N/A Dual piperidine motifs
1-(6-Methylpyrazin-2-yl)piperidine-3-COOH (930111-02-7) Pyrazine 6-Methyl, 2-piperidine-3-COOH C₁₁H₁₅N₃O₂ 221.25 ≥97% Pyrazine core
Pyrimidine analog (Unspecified) Pyrimidine 4-(3-Methoxyphenyl), 6-CF₃, 2-piperidine-3-COOH C₁₆H₁₈F₃N₅O₂ 369.35 95% Trifluoromethyl group
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-COOH (1119450-52-0) Pyridazine 6-(3-Fluorophenyl), 3-piperidine-4-COOH Not specified N/A N/A Carboxylic acid position shift
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-COOH (1112278-50-8) Pyridazine 6-(4-Bromophenylthio), 3-piperidine-3-COOH Not specified 182.31 98% Thioether linkage
6-(4-Benzylpiperidin-1-yl)pyridazine-3-COOH (1448028-09-8) Pyridazine 6-(4-Benzylpiperidin-1-yl), 3-COOH Not specified N/A N/A Direct pyridazine substitution
1-(4-Nitrophenyl)piperidine-3-COOH (926224-41-1) Piperidine 4-Nitrophenyl, 3-COOH C₁₂H₁₄N₂O₄ 250.25 N/A Nitro group reactivity

Discussion of Structural and Functional Implications

  • Heterocyclic Core : Pyridazine analogs (e.g., target compound, CAS 1112278-50-8) offer distinct electronic profiles compared to pyrazine or pyrimidine derivatives, influencing binding affinity in biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce solubility. Lipophilic groups (e.g., 4-bromophenylthio in ) improve membrane permeability.
  • Carboxylic Acid Positioning : Piperidine-3-carboxylic acid (target compound) vs. piperidine-4-carboxylic acid (CAS 1119450-52-0) alters hydrogen-bonding networks and steric accessibility .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Stepwise Synthesis Approach

  • Preparation of 6-(4-Methylpiperidin-1-yl)pyridazin-3-yl intermediate

    • The synthesis begins with 6-chloropyridazin-3-yl derivatives.
    • Nucleophilic substitution reaction is performed by reacting 6-chloropyridazin-3-yl compounds with 4-methylpiperidine under controlled conditions (e.g., polar aprotic solvents like acetonitrile or DMF, moderate heating) to replace chlorine with the 4-methylpiperidin-1-yl group.
    • This step requires optimization of reaction time, temperature, and base presence to maximize yield and regioselectivity.
  • Coupling with Piperidine-3-carboxylic acid

    • The pyridazinyl intermediate is then coupled with piperidine-3-carboxylic acid.
    • This coupling can be achieved via amide bond formation or direct C-N bond formation depending on the functional groups present.
    • Protection of the carboxylic acid (e.g., as an ester or Boc-protected amine) is often employed to prevent undesired side reactions.
    • Common coupling agents include carbodiimides (e.g., EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate esterification or amidation.
  • Deprotection and Purification

    • After coupling, any protecting groups are removed under acidic or basic conditions.
    • The final compound is purified by crystallization or chromatography to obtain high purity.

Alternative Synthetic Routes

  • β-Enamino diketone intermediates : Some methods use β-keto esters derived from piperidine carboxylic acids, which are converted to β-enamino diketones. These intermediates undergo condensation with hydrazine derivatives to form heterocyclic rings including pyridazine analogs, which can be further functionalized.
  • Hydrazine condensation : The pyridazine ring can be constructed via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, allowing subsequent substitution with piperidine derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Nucleophilic substitution 6-chloropyridazin-3-yl + 4-methylpiperidine, solvent: ACN or DMF, base: triethylamine, temp: 60-100°C Reaction time and temperature affect regioselectivity and yield. Polar aprotic solvents favor substitution.
Coupling with piperidine acid Piperidine-3-carboxylic acid (protected), coupling agent: EDC·HCl, catalyst: DMAP, solvent: DCM or THF, temp: 0-25°C Protecting groups prevent side reactions; mild conditions preserve acid functionality.
Deprotection Acidic (TFA) or basic hydrolysis Conditions chosen to avoid decomposition of the product.

Research Findings and Data

  • Studies show that the use of polar aprotic solvents like acetonitrile during nucleophilic aromatic substitution enhances reaction rates and selectivity for the 6-position substitution on pyridazine rings.
  • Protection of the piperidine-3-carboxylic acid as Boc or methyl ester derivatives improves coupling efficiency and product stability.
  • Optimization of coupling reactions using carbodiimide chemistry (EDC·HCl/DMAP) yields high purity products with minimal side products.
  • Analytical characterization (NMR, LC-MS) confirms the regioselectivity and purity of the final compound.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Intermediates Conditions Outcome
1 Nucleophilic aromatic substitution 6-chloropyridazin-3-yl + 4-methylpiperidine ACN/DMF, base, 60-100°C 6-(4-Methylpiperidin-1-yl)pyridazin-3-yl intermediate
2 Coupling (amide/ester formation) Piperidine-3-carboxylic acid (protected), EDC·HCl, DMAP DCM/THF, 0-25°C Coupled intermediate with protected acid
3 Deprotection Acid/base hydrolysis Mild acidic/basic conditions Final 1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling of pyridazine and piperidine moieties : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the 4-methylpiperidinyl group to the pyridazine ring .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl/water at 93–96°C for 17 hours, as seen in analogous piperidine carboxylate hydrolysis) .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic removal (e.g., HCl/dioxane) .
    Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path searching tools to:

  • Predict intermediate stability : Identify energetically favorable pathways for pyridazine-piperidine coupling .
  • Screen catalysts : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for cross-coupling efficiency .
  • Solvent/condition optimization : Use COSMO-RS simulations to select solvents that enhance yield and reduce side reactions .
    Experimental Feedback : Validate computational predictions with small-scale trials, iteratively refining conditions (e.g., temperature, atmosphere) .

Basic: What analytical techniques are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose- or amylose-derived columns) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • X-ray crystallography : Resolve crystal structure to unambiguously assign stereochemistry, if suitable crystals are obtained .
    Note : For piperidine ring conformation analysis, use NOESY NMR to assess spatial proximity of substituents .

Advanced: How should researchers address contradictory data in stability studies (e.g., degradation under varying pH)?

Methodological Answer:

  • Design controlled stability studies : Expose the compound to buffers (pH 1–13) at 25°C and 40°C, sampling at intervals (0, 1, 3, 7 days) .
  • Identify degradation products : Use LC-MS/MS to detect and characterize byproducts (e.g., decarboxylation or piperidine ring oxidation) .
  • Mechanistic modeling : Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and degradation pathways .
    Mitigation : Adjust formulation (e.g., lyophilization for hygroscopic compounds) or storage conditions (inert atmosphere, −20°C) .

Advanced: What strategies are effective for resolving low yields in the final coupling step?

Methodological Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands (XPhos, SPhos) to improve turnover .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C for 1 hour vs. 24 hours conventional) .
  • In situ monitoring : Use FTIR or ReactIR to detect intermediate formation and adjust reagent stoichiometry dynamically .
    Troubleshooting : If piperidine ring decomposition occurs, introduce stabilizing groups (e.g., Boc protection) during earlier steps .

Basic: How can researchers ensure batch-to-batch consistency in purity?

Methodological Answer:

  • HPLC-DAD/UV analysis : Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify purity (>95%) .
  • Impurity profiling : Compare against reference standards (e.g., tert-butyl esters or fluoro analogs) to identify process-related impurities .
  • Standardized protocols : Document reaction parameters (temperature, stirring rate, drying time) rigorously to minimize variability .

Advanced: What in silico tools predict this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and CYP450 interactions .
  • Molecular docking : Simulate binding to target receptors (e.g., enzymes with piperidine-binding pockets) to prioritize analogs for testing .
  • Metabolism prediction : Employ GLORY or Meteor to identify potential metabolic hotspots (e.g., pyridazine ring oxidation) .
    Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
    Documentation : Maintain SDS-compliant records, including hazard classification and disposal protocols .

Advanced: How can researchers validate the compound’s mechanism of action in biological assays?

Methodological Answer:

  • Target engagement assays : Use SPR or ITC to measure binding affinity to putative targets (e.g., enzymes or GPCRs) .
  • Functional assays : Employ cell-based reporter systems (e.g., cAMP or calcium flux) to assess activity .
  • Negative controls : Include structurally similar inactive analogs (e.g., methyl ester derivatives) to confirm specificity .
    Data rigor : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to validate significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.